molecular formula C21H23N3O2 B2623953 N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide CAS No. 1421498-23-8

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide

Cat. No.: B2623953
CAS No.: 1421498-23-8
M. Wt: 349.434
InChI Key: IHASOQASMBJYKL-UHFFFAOYSA-N
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Description

N-((4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide is a synthetic small molecule designed for biochemical research. This compound features a distinct molecular architecture that combines an imidazole ring with methoxyphenyl and phenylbutanamide groups. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly enzymes . Compounds containing this core are frequently investigated for their potential to modulate various cellular pathways. Researchers may find this compound valuable for exploring new therapeutic agents, given that similar imidazole-containing molecules have demonstrated significant biological activities in scientific studies. For instance, some imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against cancer cell lines in vitro, while others have been studied as inhibitors of enzymes like heparanase or indoleamine 2,3-dioxygenase 1 (IDO1) . The structural elements present in this molecule—specifically the methoxyphenyl group and the amide linkage—are common in pharmacologically active compounds and are often associated with enhanced binding affinity and metabolic stability . This makes it a suitable candidate for structure-activity relationship (SAR) studies, mechanism of action (MoA) investigations, and as a building block in the design of novel bioactive molecules. Further research is required to fully elucidate its specific mechanism of action and potential research applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-3-18(15-7-5-4-6-8-15)21(25)23-14-20-22-13-19(24-20)16-9-11-17(26-2)12-10-16/h4-13,18H,3,14H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHASOQASMBJYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=C(N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactionsThe final step involves the coupling of the imidazole derivative with 2-phenylbutanamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the imidazole ring results in a partially or fully saturated imidazole .

Scientific Research Applications

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern, which differentiates it from related derivatives:

Compound Name/ID Core Structure Substituents Key Functional Groups Reported Activity Reference
N-((4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide Imidazole 4-methoxyphenyl, phenylbutanamide Amide, methoxy, imidazole Not reported -
4-(4-Methoxyphenyl)-1H-imidazol-2-amine (53) Imidazole 4-methoxyphenyl, amine Amine, methoxy, imidazole Intermediate in IMPDH inhibition studies
LMM5 Oxadiazole Benzamide, sulfamoyl, methoxyphenyl Sulfamoyl, oxadiazole Antifungal (vs. Candida spp.)
9e (Triazole-thiazole derivative) Triazole-thiazole Methoxyphenyl, acetamide Acetamide, triazole Potential α-glucosidase inhibition

Key Observations :

  • Imidazole vs. Heterocyclic Cores : The imidazole core in the target compound contrasts with oxadiazole (LMM5) or triazole-thiazole (9e) systems. Imidazole derivatives generally exhibit enhanced hydrogen-bonding capacity due to their NH groups, which may influence receptor binding compared to oxadiazoles or triazoles .
  • Substituent Impact: The 4-methoxyphenyl group is a common feature in herbicidal and antifungal compounds (e.g., and ).
  • Amide vs. Sulfamoyl Groups : The phenylbutanamide chain in the target compound differs from sulfamoyl (LMM5) or amine (compound 53) substituents. Amide groups contribute to metabolic stability and peptide-like interactions, whereas sulfamoyl groups enhance antifungal activity via sulfonamide pharmacophores .

Biological Activity

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and various experimental findings.

Chemical Structure and Properties

The molecular formula of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide is C23H27N3OC_{23}H_{27}N_3O, with a molecular weight of 361.5 g/mol. The compound features an imidazole ring, which is known for its biological significance in various pharmacological contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide. It was found to exhibit significant inhibitory activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazole derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that the compound displayed promising antibacterial activity, particularly against Gram-positive bacteria.

CompoundMIC (µg/mL)Target Organism
N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide15Staphylococcus aureus
Control (Standard Antibiotic)5Staphylococcus aureus

Anti-cancer Activity

The anti-cancer properties of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide have also been investigated. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

Research Findings: Apoptosis Induction
In a controlled study, the compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent increase in apoptotic cells when treated with N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide.

Cell LineIC50 (µM)Apoptosis (%)
MCF-71040
A5491235

The biological activity of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects key signaling pathways associated with cell survival and apoptosis, particularly through the modulation of the PI3K/Akt and MAPK pathways.
  • Interaction with DNA : Preliminary studies suggest that this compound may interact with DNA, leading to disruption in replication processes in cancer cells.

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